molecular formula C17H16N4O3 B287466 methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Cat. No. B287466
M. Wt: 324.33 g/mol
InChI Key: KOTWITLDJHPQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate, also known as MPPC, is a chemical compound that has been studied for its potential use in scientific research. This compound has been of interest to researchers due to its unique chemical structure and potential applications in various fields of study.

Mechanism of Action

The mechanism of action of methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has also been shown to have neuroprotective effects, including the prevention of oxidative stress and the reduction of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in lab experiments is its unique chemical structure, which allows for the development of new drugs and therapies. methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has also been shown to have a high degree of selectivity and potency, making it a promising candidate for further study. However, one limitation of using methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in lab experiments is its potential toxicity and side effects, which must be carefully monitored and evaluated.

Future Directions

There are several future directions for the study of methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. One area of interest is the development of new drugs and therapies based on the chemical structure of methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. Researchers are also interested in studying the potential use of methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate and its potential side effects and toxicity.

Synthesis Methods

The synthesis of methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate involves the reaction between 5-methyl-1H-pyrazole-4-carboxylic acid and 6-(2-methylphenoxy)-4-chloropyrimidine in the presence of a base and a coupling agent. The resulting product is then treated with methyl iodide to obtain methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate. This synthesis method has been optimized for high yield and purity and has been used by researchers to obtain methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate for their experiments.

Scientific Research Applications

Methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been studied for its potential use in various scientific research applications. One area of interest is in the field of cancer research, where methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been shown to have anti-tumor activity in vitro and in vivo. methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate has been studied for its potential use in the development of new drugs and therapies.

properties

Product Name

methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

methyl 5-methyl-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C17H16N4O3/c1-11-6-4-5-7-14(11)24-16-8-15(18-10-19-16)21-12(2)13(9-20-21)17(22)23-3/h4-10H,1-3H3

InChI Key

KOTWITLDJHPQKP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC2=NC=NC(=C2)N3C(=C(C=N3)C(=O)OC)C

Canonical SMILES

CC1=CC=CC=C1OC2=NC=NC(=C2)N3C(=C(C=N3)C(=O)OC)C

Origin of Product

United States

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